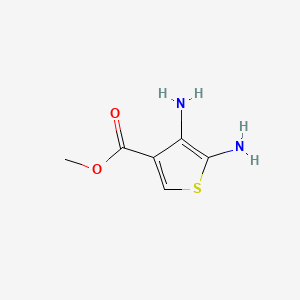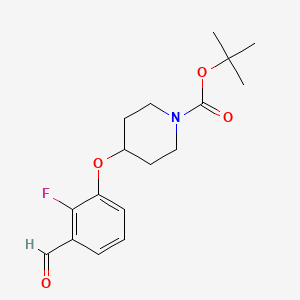
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-chloro-5,8-difluoroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-chloro-5,8-difluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinazoline derivatives, followed by fluorination and hydroxylation steps. The reaction conditions often require the use of strong halogenating agents, such as bromine and chlorine, under controlled temperatures and pressures to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-6-chloro-5,8-difluoroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-chloro-5,8-difluoroquinazolin-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 7-bromo-6-chloro-5,8-difluoroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-6-chloroquinazolin-4-ol
- 6-Chloro-5,8-difluoroquinazolin-4-ol
- 7-Bromo-5,8-difluoroquinazolin-4-ol
Comparison: Compared to these similar compounds, 7-bromo-6-chloro-5,8-difluoroquinazolin-4-ol is unique due to the presence of both bromine and chlorine atoms along with two fluorine atoms. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H2BrClF2N2O |
|---|---|
Molekulargewicht |
295.47 g/mol |
IUPAC-Name |
7-bromo-6-chloro-5,8-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrClF2N2O/c9-3-4(10)5(11)2-7(6(3)12)13-1-14-8(2)15/h1H,(H,13,14,15) |
InChI-Schlüssel |
LXSGLLHFLLGHNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=C(C(=C2F)Br)Cl)F)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)


![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)

![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)


![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
